molecular formula C11H14F3N B1267990 Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- CAS No. 90390-08-2

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-

Cat. No. B1267990
CAS RN: 90390-08-2
M. Wt: 217.23 g/mol
InChI Key: YVDKKMRWSYZNRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-" involves multi-step chemical reactions. For instance, the synthesis of related benzene-1,2-diamine derivatives from trifluoromethyl benzylamine and 1-fluoro-2-nitrobenzene illustrates the complexity and specificity of such synthetic routes (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure of "Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-" and its derivatives are studied using various spectroscopic and computational techniques. For example, the molecular structure and conformation of related trifluoromethyl-benzene compounds have been detailed, showcasing the impact of the trifluoromethyl group on the overall molecular geometry (Kolesnikova et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of "Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-" involves interactions that highlight its potential in forming complex molecular structures. Reactions such as the Tscherniac Amidomethylation of aromatics using N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid demonstrate the compound's versatility in organic synthesis (Olah et al., 1994).

Physical Properties Analysis

The physical properties of trifluoromethyl-containing compounds are influenced by their molecular structure. Studies on related compounds show how the presence of trifluoromethyl groups can affect properties such as solubility, glass-transition temperatures, and more, highlighting the role of these groups in determining the physical behavior of the molecules (Ishikawa et al., 1992).

Chemical Properties Analysis

The chemical properties of "Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-" are distinct due to the trifluoromethyl group. This group impacts the compound's reactivity, influencing various chemical processes. For example, high-temperature vapor phase reactions with nitrogen trifluoride demonstrate the unique reactivity of benzylic substrates, showing the potential for difluoroamination at the benzylic position (Belter, 2011).

Scientific Research Applications

Catalytic Applications

Methyltrioxorhenium is utilized as a catalyst for the electrophilic trifluoromethylation of various aromatic and heteroaromatic compounds, showing significant involvement of radical species in the process (Mejía & Togni, 2012).

Synthetic Chemistry

Benzenemethanamine derivatives are synthesized for various applications, including as intermediates in medicine and pesticide production. This includes the synthesis of 1-thrifluoromethyl-β-carboline derivatives and the exploration of their chemical properties and potential applications (Maki et al., 1989).

Materials Science

In the field of materials science, aromatic diamines containing trifluoromethyl groups are developed for producing fluorinated polyimides. These materials exhibit excellent solubility, thermal stability, and mechanical properties, making them useful for various industrial applications (Wang et al., 2012).

Fluorination Reactions

Benzenemethanamine derivatives are involved in high-temperature vapor phase reactions with nitrogen trifluoride, leading to diverse products through difluoroamination. This process is significant in the production of various benzylic compounds (Belter, 2011).

Pharmaceutical Chemistry

These compounds also find use in the synthesis of heterocyclic Schiff bases with potential as anticonvulsant agents. Their chemical structures are confirmed through various spectroscopic methods, indicating their significance in medicinal chemistry research (Pandey & Srivastava, 2011).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)- .

properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-8(2)15-7-9-4-3-5-10(6-9)11(12,13)14/h3-6,8,15H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKKMRWSYZNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238135
Record name Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-

CAS RN

90390-08-2
Record name Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-(1-methylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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